molecular formula C17H11BrO6 B3472180 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate

Cat. No.: B3472180
M. Wt: 391.2 g/mol
InChI Key: UJJZGMTWWOZYGS-UHFFFAOYSA-N
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Description

The compound is a derivative of chromenone, which is a type of heterocyclic compound, with a bromophenoxy group and a methyl carbonate group attached. Chromenones are often found in various natural products and have been studied for their biological activities . The bromophenoxy group might make the compound more reactive, while the methyl carbonate could make it a potential ester .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the chromenone, bromophenoxy, and methyl carbonate groups. The bromine atom in the bromophenoxy group is likely to be a site of high electron density, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as its polarity, molecular weight, and the presence of the bromine atom could influence properties like solubility, melting point, and boiling point .

Safety and Hazards

As with any chemical compound, handling “3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate” would require appropriate safety measures. The bromine atom might make the compound potentially hazardous, as many bromine-containing compounds can be irritants or toxic .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activities. It could also be interesting to compare it to other chromenone derivatives to see if the bromophenoxy and methyl carbonate groups confer any unique properties .

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO6/c1-21-17(20)23-10-6-7-11-14(8-10)22-9-15(16(11)19)24-13-5-3-2-4-12(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZGMTWWOZYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
Reactant of Route 2
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
Reactant of Route 3
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
Reactant of Route 4
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
Reactant of Route 5
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate
Reactant of Route 6
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methyl carbonate

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